molecular formula C18H19Cl2F3N4O B11665756 N-(butan-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(butan-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11665756
M. Wt: 435.3 g/mol
InChI Key: LIPPHDMICQMURW-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with butan-2-yl, 3,4-dichlorophenyl, and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole ring, followed by further cyclization with a suitable reagent to construct the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(BUTAN-2-YL)-5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DICHLOROPHENYL)-2-(2-(4-ETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
  • BUTYL N-(2,3-DICHLOROPHENYL)CARBAMATE

Uniqueness

N-(BUTAN-2-YL)-5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19Cl2F3N4O

Molecular Weight

435.3 g/mol

IUPAC Name

N-butan-2-yl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H19Cl2F3N4O/c1-3-9(2)24-17(28)14-8-16-25-13(10-4-5-11(19)12(20)6-10)7-15(18(21,22)23)27(16)26-14/h4-6,8-9,13,15,25H,3,7H2,1-2H3,(H,24,28)

InChI Key

LIPPHDMICQMURW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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